molecular formula C11H6Cl2N4 B3065419 2,6-dichloro-8-phenyl-7H-purine CAS No. 412918-55-9

2,6-dichloro-8-phenyl-7H-purine

Cat. No.: B3065419
CAS No.: 412918-55-9
M. Wt: 265.09 g/mol
InChI Key: KOYBPVQRMOULJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-8-phenyl-7H-purine is a synthetic compound that has garnered attention in various fields of research and industry. This compound is part of the purine family, which is fundamental in DNA and RNA nucleic acids and serves as a primary heterocyclic framework in pharmaceuticals and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-8-phenyl-7H-purine typically involves the chlorination of purine derivatives. One common method is the condensation of 2,6-dichloropurine with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction is usually carried out in a water-acetonitrile mixture with a palladium catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The compound is often recrystallized from solvents like ethyl acetate to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-8-phenyl-7H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and alkoxides.

    Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted purines, which can have different biological activities and applications .

Scientific Research Applications

2,6-Dichloro-8-phenyl-7H-purine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dichloro-8-phenyl-7H-purine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also intercalate into DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropurine: A precursor in the synthesis of 2,6-dichloro-8-phenyl-7H-purine.

    8-Phenylpurine: Lacks the chlorine substituents but shares the phenyl group at position 8.

    2,6-Diaminopurine: Contains amino groups instead of chlorine atoms, leading to different chemical properties and biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and phenyl groups allows for versatile modifications and applications in various fields.

Properties

IUPAC Name

2,6-dichloro-8-phenyl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-8-7-10(17-11(13)15-8)16-9(14-7)6-4-2-1-3-5-6/h1-5H,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYBPVQRMOULJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595490
Record name 2,6-Dichloro-8-phenyl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412918-55-9
Record name 2,6-Dichloro-8-phenyl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-8-phenyl-7H-purine
Reactant of Route 2
Reactant of Route 2
2,6-dichloro-8-phenyl-7H-purine
Reactant of Route 3
Reactant of Route 3
2,6-dichloro-8-phenyl-7H-purine
Reactant of Route 4
Reactant of Route 4
2,6-dichloro-8-phenyl-7H-purine
Reactant of Route 5
Reactant of Route 5
2,6-dichloro-8-phenyl-7H-purine
Reactant of Route 6
Reactant of Route 6
2,6-dichloro-8-phenyl-7H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.